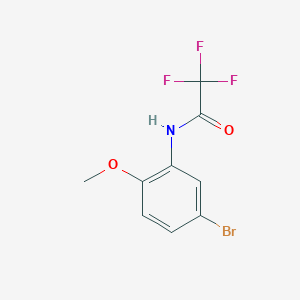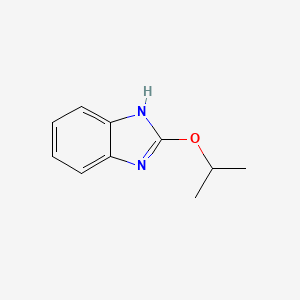
Benzimidazole,2-isopropoxy-(8ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole,2-isopropoxy-(8ci) is a heterocyclic compound that features a benzimidazole core with an isopropoxy group attached to the second position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the isopropoxy group can influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzimidazole,2-isopropoxy-(8ci) typically involves the condensation of o-phenylenediamine with an appropriate isopropoxy-substituted aldehyde or ketone. One common method is the reaction of o-phenylenediamine with isopropoxyacetaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of Benzimidazole,2-isopropoxy-(8ci) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole,2-isopropoxy-(8ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to dihydrobenzimidazole derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydrobenzimidazole derivatives.
Scientific Research Applications
Benzimidazole,2-isopropoxy-(8ci) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Benzimidazole,2-isopropoxy-(8ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzimidazole,2-isopropoxy-(8ci) can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole: The parent compound without the isopropoxy group.
2-Methoxy-1H-benzimidazole: A similar compound with a methoxy group instead of an isopropoxy group.
2-Ethoxy-1H-benzimidazole: Another similar compound with an ethoxy group.
The uniqueness of Benzimidazole,2-isopropoxy-(8ci) lies in the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-propan-2-yloxy-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) |
InChI Key |
AESJOQZFEOTWED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


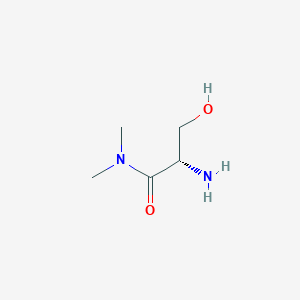
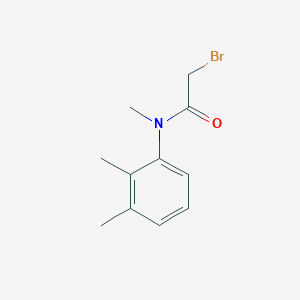
![1-[3-(Methylsulfanyl)propyl]-1H-pyrrole](/img/structure/B8652357.png)
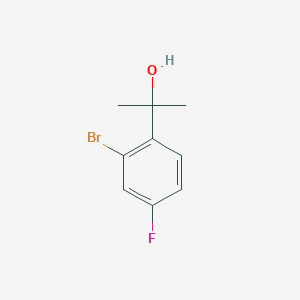
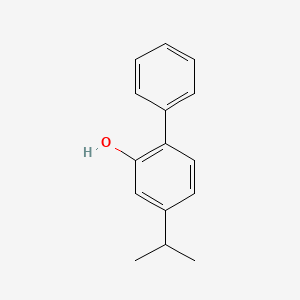
![N-[(Benzoylsulfanyl)acetyl]glycine](/img/structure/B8652386.png)

![Methyl 3-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}propanoate](/img/structure/B8652392.png)
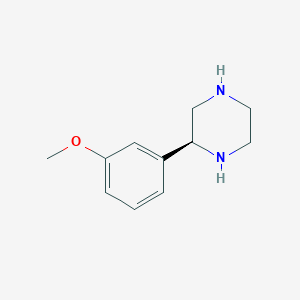
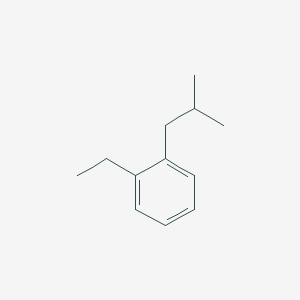
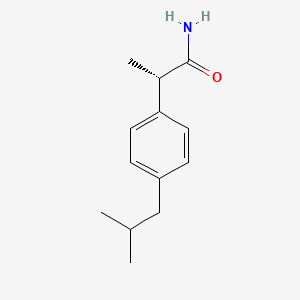
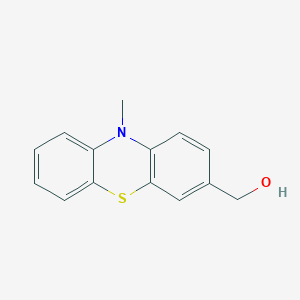
![Diethyl [(2-bromophenyl)methylidene]propanedioate](/img/structure/B8652416.png)
